5-Amino-2-(1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Description

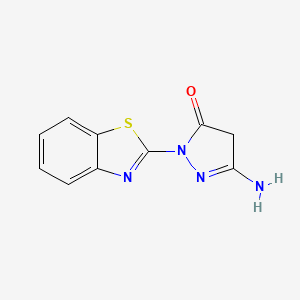

3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound consists of a benzothiazole moiety fused with a pyrazolone ring, which imparts distinctive chemical and biological properties.

Properties

CAS No. |

54178-30-2 |

|---|---|

Molecular Formula |

C10H8N4OS |

Molecular Weight |

232.26 g/mol |

IUPAC Name |

5-amino-2-(1,3-benzothiazol-2-yl)-4H-pyrazol-3-one |

InChI |

InChI=1S/C10H8N4OS/c11-8-5-9(15)14(13-8)10-12-6-3-1-2-4-7(6)16-10/h1-4H,5H2,(H2,11,13) |

InChI Key |

BVYOKVYYCMIAOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazolone derivatives. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base such as potassium carbonate, followed by cyclization to form the desired product . The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted benzothiazole-pyrazolone derivatives.

Scientific Research Applications

3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or proteases involved in disease pathways.

Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzothiazole: Shares the benzothiazole moiety but lacks the pyrazolone ring.

1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazolone ring but lacks the benzothiazole moiety.

Uniqueness

3-Amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is unique due to the combination of the benzothiazole and pyrazolone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and material science applications.

Biological Activity

5-Amino-2-(1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound recognized for its potential biological activities. This compound features a unique structure that combines a pyrazolone ring with a benzothiazole moiety, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H8N4OS

- Molecular Weight : 232.26 g/mol

This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Antitumor Properties : In vitro studies have demonstrated that derivatives of benzothiazole compounds exhibit antitumor activity against breast and colon cancer cell lines . The presence of the benzothiazole moiety enhances the antitumor potency of the compound.

- Anti-inflammatory Effects : Compounds similar to this compound have been reported to inhibit 5-lipoxygenase activity, which is crucial in inflammatory processes .

- Anticonvulsant Activity : Some studies have indicated potential anticonvulsant effects in animal models, suggesting a broader therapeutic profile .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized through microwave-assisted techniques to enhance yield and reduce reaction time . The ability to synthesize derivatives allows for the exploration of compounds with improved biological activities or solubility profiles.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-1H-pyrazol-5(4H)-one | Pyrazolone structure | Basic scaffold for many derivatives |

| 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one | Bromo substituent | Enhanced reactivity due to halogen |

| 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Different ring structure | Distinct biological activity profile |

| 1-Amino-4-methylthiazole | Thiazole core | Different functional groups affecting activity |

The combination of the benzothiazole moiety and the amino group in this compound contributes significantly to its reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : Research has shown that derivatives exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. A study indicated that certain modifications enhance efficacy against resistant strains .

- Antitumor Efficacy : In vitro tests on human tumor cell lines revealed that benzothiazole derivatives possess significant cytotoxic effects. The mechanism appears to involve apoptosis induction in cancer cells .

- Pharmacological Profiles : A comprehensive pharmacological assessment highlighted the dual role of some derivatives as both agonists and antagonists at serotonin receptors, suggesting potential applications in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.